Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a pyrrolidin-1-ylmethyl substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, enabling further functionalization for drug discovery and crystallographic studies. Its synthesis typically involves Boc protection of the piperidine nitrogen followed by substitution or coupling reactions at the 4-position .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-10-6-15(19,7-11-17)12-16-8-4-5-9-16/h19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVACIOMNFRTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
A common synthetic approach involves nucleophilic substitution or reductive amination at the 4-position of a Boc-protected piperidine intermediate bearing a suitable leaving group or reactive handle such as a hydroxy or mesylate group. The pyrrolidine moiety is introduced via alkylation or amination reactions.
Representative Preparation Steps
Example from Literature
A mesylate intermediate, tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, was prepared and reacted with nucleophiles under nitrogen atmosphere at 100 °C for 24 hours, followed by aqueous workup to isolate the substituted piperidine with high yield (up to 95%).
In another protocol, cesium fluoride was used as a base in N,N-dimethylacetamide (DMA) at 85 °C over 12-18 hours to facilitate substitution with pyrrolidine derivatives, yielding the desired product in 58-60% isolated yield after chromatographic purification.
Reaction Conditions and Yields Summary Table
Analytical Data and Characterization
NMR Spectroscopy: Characteristic signals include tert-butyl singlet near 1.4 ppm, multiplets for piperidine ring protons between 1.6-3.5 ppm, and signals corresponding to pyrrolidine methylene groups around 2.5-3.5 ppm.
Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.
Melting Point: Typically reported in the range of 190-200 °C for related Boc-protected piperidine derivatives.
Research Findings and Notes
The use of cesium fluoride as a base in polar aprotic solvents improves nucleophilic substitution efficiency at the 4-position of Boc-piperidine intermediates, likely due to enhanced leaving group activation and nucleophile solvation.
The Boc protecting group is stable under the reaction conditions used for substitution, allowing selective functionalization without deprotection.
Purification by crystallization or chromatography is essential to remove residual starting materials and by-products, especially when using polar solvents like DMA or DMF.
Alternative synthetic routes involving click chemistry and triazole formation have been reported for related piperidine carboxylate derivatives, but direct alkylation remains the preferred method for introducing pyrrolidin-1-ylmethyl substituents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 4-position of the piperidine ring in Boc-protected derivatives is a common site for structural modifications, which influence physical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Piperidine-1-carboxylate Derivatives
Key Differences and Implications
Substituent Effects on Reactivity :
- Alkyl Chains (e.g., 4-methylpentyl in ) reduce polarity, favoring lipid membrane permeability.
- Aromatic Groups (e.g., o-tolyl in ) enhance crystallinity and π-stacking, useful in X-ray studies.
- Hydroxy Groups (common in ) introduce H-bonding, improving water solubility and target binding.
Synthetic Yields and Methods :
- Boc protection typically achieves high yields (86–99%) .
- Bulky or electron-deficient substituents (e.g., CF₃ in ) may require harsher conditions (e.g., thionyl chloride).
Safety and Handling: Compounds with amines (e.g., pyrrolidinyl or methylamino groups) may require respiratory protection due to irritancy . Aryl derivatives (e.g., dihydroxyphenyl in ) might exhibit higher phototoxicity.
Commercial Availability :
- Derivatives like tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate are sold at 95% purity , while others (e.g., trifluoromethylpyridinyl analog ) are custom-synthesized.
Biological Activity
Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a tert-butyl group, a hydroxyl group, and a pyrrolidinylmethyl group attached to a piperidine ring, contribute to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C15H28N2O3
- Molecular Weight : 284.40 g/mol
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
This compound exhibits significant biological activity primarily through its interactions with enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly in modulating the activity of certain metabolic enzymes. For instance, it has been studied for its potential role in inhibiting monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain management and inflammation.
Receptor Modulation
The compound also functions as a receptor modulator , potentially influencing various signaling pathways. Its ability to bind to specific receptors suggests applications in drug design, particularly for creating selective modulators that can impact cellular signaling mechanisms.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For example, it has shown promising results against human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating significant cytotoxicity compared to non-cancerous cells .
Case Study: Cancer Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MDA-MB-231 | 19.9 | Significant inhibition |
| MCF-7 | 75.3 | Notable cytotoxicity |
| COV318 | 50.2 | Moderate effectiveness |
| OVCAR-3 | 60.5 | Comparable to standard chemotherapeutics |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Applications in Drug Development
The unique properties of this compound make it valuable in several fields:
Medicinal Chemistry : It is explored as a precursor in drug development due to its biological activity and ability to modify receptor interactions.
Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules, facilitating advancements in chemical research .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each possessing unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | 22594558 | 0.85 |
| Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | 38172248 | 0.80 |
| Tert-butyl 3-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate | 10383515 | 0.78 |
These comparisons highlight the distinct functional groups that may confer specific biological activities or reactivity patterns.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised for aerosol-prone procedures . Store the compound in a cool, dry environment away from oxidizers, and dispose of waste via certified hazardous waste services to avoid environmental contamination .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Employ stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Monitor reaction progress via TLC or HPLC-TOF to detect byproducts . For example, tert-butyl-protected piperidine derivatives often require careful pH control during Boc-deprotection to avoid side reactions . Optimize reaction temperatures (e.g., 0–20°C for sensitive steps) and use anhydrous solvents to minimize hydrolysis .
Q. What analytical techniques are most effective for confirming the structural identity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to verify piperidine and pyrrolidine ring conformations, FTIR-ATR for functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹), and GC-MS/EI for molecular ion peaks . High-resolution mass spectrometry (HRMS) or HPLC-TOF with exact mass matching (Δppm < 2) ensures molecular formula validation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in molecular conformation?
- Methodological Answer : Collect high-resolution diffraction data (λ = 0.710–1.541 Å) and use SHELXL for refinement. Apply restraints for disordered tert-butyl groups and hydrogen-bonding networks. Validate the model using R-factor convergence (< 0.05) and electron density maps (e.g., ORTEP-3 for visualization) . For example, SHELXD’s dual-space cycling can resolve phase problems in low-symmetry crystals .
Q. What strategies address contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : Cross-validate NMR assignments using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals. If GC-MS shows unexpected fragments, perform isotopic labeling (e.g., ¹³C-Boc groups) to trace decomposition pathways . For chiral centers, use chiral HPLC or optical rotation comparisons to confirm stereochemistry .
Q. How do hydrogen-bonding patterns influence the compound’s crystallinity and stability?
- Methodological Answer : Analyze hydrogen-bond donor/acceptors (e.g., hydroxyl and carbonyl groups) using graph-set analysis (N1–H1⋯O1 motifs). Crystallize the compound in polar solvents (e.g., ethanol/water) to promote intermolecular interactions. Thermal gravimetric analysis (TGA) can assess stability by monitoring decomposition temperatures (>150°C for tert-butyl derivatives) .
Q. What mechanistic insights explain side reactions during synthetic modifications of the pyrrolidine moiety?
- Methodological Answer : Probe nucleophilic substitution at the pyrrolidine nitrogen using DFT calculations to predict activation barriers. For example, steric hindrance from the tert-butyl group may slow alkylation; mitigate this using microwave-assisted heating (80–100°C) or phase-transfer catalysts . Monitor intermediates via in-situ IR to detect unwanted ring-opening or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
